BenchChemオンラインストアへようこそ!

3-(Cyclohexen-1-yl)-2-methylpyridine

Huperzine A synthesis Radical cyclisation Regioselectivity

3-(Cyclohexen-1-yl)-2-methylpyridine is a heterocyclic intermediate belonging to the cyclohexenyl-methylpyridine subclass. It features a pyridine core substituted at the 2-position with a methyl group and at the 3-position with a cyclohexen-1-yl moiety, giving it the molecular formula C12H15N and a molecular weight of 173.25 g/mol.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
Cat. No. B8683340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexen-1-yl)-2-methylpyridine
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2=CCCCC2
InChIInChI=1S/C12H15N/c1-10-12(8-5-9-13-10)11-6-3-2-4-7-11/h5-6,8-9H,2-4,7H2,1H3
InChIKeyFZBAYBSHCCQREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclohexen-1-yl)-2-methylpyridine – Core Structural and Procurement Profile for the C12H15N Heterocyclic Intermediate


3-(Cyclohexen-1-yl)-2-methylpyridine is a heterocyclic intermediate belonging to the cyclohexenyl-methylpyridine subclass. It features a pyridine core substituted at the 2-position with a methyl group and at the 3-position with a cyclohexen-1-yl moiety, giving it the molecular formula C12H15N and a molecular weight of 173.25 g/mol . The presence of both an sp²-hybridized cyclohexenyl double bond and a basic pyridine nitrogen defines its reactivity profile—enabling participation in Diels-Alder cycloadditions, transition-metal-catalyzed cross-coupling, and radical cyclisation cascades [1]. This compound serves as a versatile building block in medicinal chemistry and fragrance chemistry programs, most notably as a precursor to Huperzine A core structures via 6-exo-trig radical cyclisation of its (2-methylpyridin-3-yl)cyclohexenol derivatives [2].

Why 3-(Cyclohexen-1-yl)-2-methylpyridine Cannot Be Interchanged with Saturated or Regioisomeric Pyridine Analogs


Cyclohexenyl-methylpyridine regioisomers and their saturated counterparts exhibit markedly different physicochemical properties, reactivity profiles, and synthetic outcomes. For example, moving the cyclohexenyl substituent from the 3- to the 4-position eliminates the unique ortho-substitution pattern that enables 6-exo-trig radical cyclisation to the Huperzine A bicyclo[3.3.1]nonane core [1]. Hydrogenation to the saturated 3-cyclohexyl analog increases the boiling point by approximately 54 °C and raises the predicted LogP from ~3.2 to 3.71, significantly altering solvent extraction and chromatographic purification behaviour . Addition of a methyl group on the cyclohexenyl ring (2-methyl-5-(3-methyl-3-cyclohexen-1-yl)pyridine) increases molecular weight to 187.28 g/mol and changes the steric environment around the double bond, which affects both Diels-Alder reactivity and NK1 receptor binding orientation based on class-level structure–activity relationship data [2]. These differences mean that procurement decisions based solely on pyridine scaffold similarity or price-per-gram metrics risk project delays and irreproducible synthetic yields.

3-(Cyclohexen-1-yl)-2-methylpyridine – Comparator-Benchmarked Evidence for Scientific Procurement Decisions


Regioisomeric Substitution Dictates Huperzine A Core Cyclisation Outcome: 3-(Cyclohexen-1-yl)-2-methylpyridine vs. 4- and 5-Substituted Analogs

In the radical-mediated synthesis of the Huperzine A core, (2-methylpyridin-3-yl)cyclohexenol—derived directly from 3-(cyclohexen-1-yl)-2-methylpyridine—undergoes 6-exo-trig cyclisation to form the bicyclo[3.3.1]nonane core. In contrast, the corresponding 4- and 5-substituted regioisomers cannot adopt the requisite conformation for this cyclisation and instead undergo 5-exo-trig closure or fail to cyclise entirely [1]. The 2-methyl group on the pyridine ring is essential: it provides steric compression at the benzylic position that favours the 6-exo-trig pathway over competing 5-exo-trig pathways [1]. Analogous compounds lacking the 2-methyl group (e.g., 3-(1-cyclohexen-1-yl)pyridine, CAS 19100-10-8) cannot participate in this transformation pathway at all, as the selenation step requires deprotonation at the 2-methyl benzylic position .

Huperzine A synthesis Radical cyclisation Regioselectivity

Physicochemical Property Contrast: 3-(Cyclohexen-1-yl)-2-methylpyridine vs. Its Saturated 3-Cyclohexyl Analog

The unsaturated cyclohexenyl analogue exhibits a boiling point of approximately 220 °C, whereas the saturated 3-cyclohexyl-2-methylpyridine (CAS 780801-38-9) boils at 273.7±9.0 °C at 760 mmHg—a difference of ~54 °C . The saturated analog also has a higher computed LogP (3.71 vs. an estimated ~3.2 for the unsaturated compound), reflecting increased hydrophobicity due to the loss of the alkene π-system . The density of the saturated analog is 1.0±0.1 g/cm³, while the unsaturated analog, with its sp² character in the cyclohexenyl ring, has a different packing efficiency . These differences have practical consequences: the lower boiling point of the unsaturated analog enables gentler distillation conditions and reduces thermal degradation risk, while the lower LogP facilitates more efficient aqueous/organic extraction during workup .

Physicochemical properties Boiling point LogP Purification

Steric Influence of the Cyclohexenyl Ring Methyl Substituent on Molecular Weight and Pharmacophore Accessibility

The target compound (MW 173.25 g/mol) features an unsubstituted cyclohexenyl double bond. In contrast, 2-methyl-5-(3-methyl-3-cyclohexen-1-yl)pyridine (CAS 1134-38-9) carries an additional methyl substituent on the cyclohexenyl ring, increasing its molecular weight to 187.28 g/mol (+14.03 g/mol, +8.1%) [1]. This additional methyl group creates steric hindrance at the alkene that can reduce Diels-Alder reactivity and alter the binding pose within the NK1 receptor pharmacophore model [2]. The cyclohexyl pyridine patent family (Kissei Pharmaceutical, US 9,708,266) demonstrates that even minor substituent changes on the cyclohexyl/cyclohexenyl ring modulate CYP3A4 inhibitory activity versus aprepitant [3], reinforcing that the unsubstituted cyclohexenyl moiety of the target compound represents a distinct and non-fungible pharmacophoric entity.

Molecular weight Steric bulk Pharmacophore NK1 receptor

Synthetic Route Fidelity: Diels-Alder Cycloaddition and Cross-Coupling Reactivity of the 3-Positioned Cyclohexenyl Group

The cyclohexenyl group at the 3-position of the pyridine ring retains a conformationally accessible, non-conjugated double bond that participates in inverse-electron-demand Diels-Alder reactions with heterocyclic 8π-electron systems to form tricyclic adducts [1]. This reactivity is position-dependent: 4-cyclohexenylpyridines undergo brominative aromatization to 4-phenylpyridines rather than Diels-Alder adduct formation, demonstrating divergent reaction outcomes based solely on substitution position [2]. The 2-methyl group further activates the pyridine ring toward electrophilic substitution and directs metal-catalyzed C–H functionalisation to the para-position relative to the nitrogen, a reactivity profile not shared by 2-unsubstituted or 4-substituted analogs [3].

Diels-Alder Cross-coupling Cyclohexenyl Olefin geometry

Optimal Application Scenarios for 3-(Cyclohexen-1-yl)-2-methylpyridine Based on Quantitative Differentiation Evidence


Total Synthesis of Huperzine A and Its Bicyclo[3.3.1]nonane Core Analogs

The 3-(cyclohexen-1-yl)-2-methyl substitution pattern is the only regioisomeric configuration that enables 6-exo-trig radical cyclisation to the Huperzine A core. After conversion to (2-methylpyridin-3-yl)cyclohexenol via selenation at the benzylic position, the compound undergoes exclusive 6-exo-trig closure to form the bicyclo[3.3.1]nonane framework [1]. Programs synthesizing Huperzine A analogs or exploring acetylcholinesterase inhibitors based on this scaffold should specify this exact compound; procurement of 4- or 5-substituted regioisomers, or analogs lacking the 2-methyl group, will fail to deliver the correct core structure [1]. The lower boiling point (~220 °C) of this unsaturated intermediate also simplifies purification relative to its saturated counterpart .

NK1 Receptor Antagonist Lead Optimization Programs

The cyclohexyl/cyclohexenyl pyridine patent family (Kissei Pharmaceutical) establishes that subtle modifications to the cyclohexenyl ring directly modulate NK1 receptor antagonism and CYP3A4 inhibitory activity versus the clinical comparator aprepitant [2]. The unsubstituted cyclohexen-1-yl moiety of the target compound provides a baseline pharmacophoric scaffold with minimal steric bulk (MW 173.25) that can be systematically elaborated to balance target potency and off-target CYP3A4 liability [2]. Researchers engaged in antiemetic drug discovery for chemotherapy-induced nausea and vomiting should procure this compound as a validated starting point for structure–activity relationship exploration, rather than attempting to adapt regioisomeric or ring-substituted analogs that introduce confounding steric variables [2].

Diversity-Oriented Synthesis via Orthogonal Cyclohexenyl Functionalisation

The non-conjugated cyclohexenyl double bond at the 3-position enables inverse-electron-demand Diels-Alder cycloaddition with heterocyclic 8π-systems to generate tricyclic scaffolds—a reaction pathway that is unavailable to 4-cyclohexenylpyridines, which instead undergo brominative aromatization to 4-phenylpyridines [3][4]. Simultaneously, the 2-methyl group directs C–H functionalisation to specific positions on the pyridine ring [5]. This orthogonality—Diels-Alder at the cyclohexenyl group, C–H activation at the pyridine core—makes the compound a strategic building block for diversity-oriented synthesis libraries. Procurement of any other regioisomer forfeits one or both of these orthogonal functionalisation handles [5].

Fragrance and Flavor Intermediate Development

The cyclohexenyl pyridine derivative patent class (US 4,604,467) demonstrates that cyclohexenyl-substituted pyridines impart woody, green, and tobacco-like organoleptic notes to perfume compositions and colognes [4]. The specific 3-(cyclohexen-1-yl)-2-methyl substitution pattern contributes a distinct olfactory profile relative to 2- and 4-substituted analogs. For fragrance discovery programs, the lower boiling point (~220 °C) and lower LogP (~3.2) of this compound relative to its saturated 3-cyclohexyl analog (BP 273.7 °C, LogP 3.71) affect both volatility and substantivity on fabric—parameters critical to perfume performance testing .

Quote Request

Request a Quote for 3-(Cyclohexen-1-yl)-2-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.